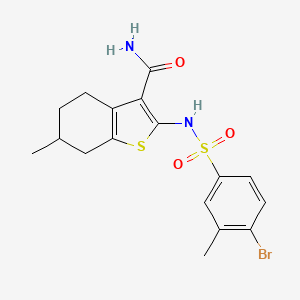

2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

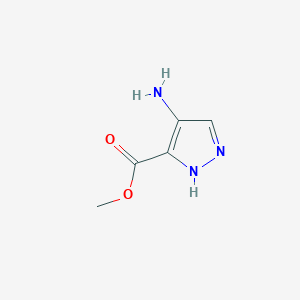

The compound is a complex organic molecule that likely contains a benzothiophene core (a bicyclic compound with a benzene ring fused to a thiophene ring) and a benzenesulfonamide moiety . The exact properties of this compound would depend on the precise arrangement of these components and the positions of the various substituents.

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions that introduce different functional groups at various stages . The exact synthesis pathway would depend on the specific structure of the compound and could involve techniques such as bromination, sulfonation, and amide formation .Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information on the positions of the atoms in the molecule and the nature of the bonds between them.Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule . For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions, while the sulfonamide group could participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure . These properties could be measured using various analytical techniques .Applications De Recherche Scientifique

Homogeneous Catalytic Aminocarbonylation

Compounds similar to 2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have been utilized in the homogeneous catalytic aminocarbonylation of iodoalkenes and iodobenzene with amino acid esters. This process involves the insertion of carbon monoxide into a substrate, a crucial reaction in the synthesis of pharmaceuticals and agrochemicals, indicating the compound's potential in catalysis and synthetic chemistry (Müller et al., 2005).

Antimalarial Activity

Benzothiophene derivatives, which share a structural motif with the chemical , have shown significant pharmacological potential. Specifically, benzothiophene carboxamide derivatives have been identified as potent inhibitors of Plasmodium falciparum, the parasite responsible for malaria, suggesting the chemical's possible application in developing new antimalarial agents (Banerjee et al., 2011).

Photodynamic Therapy for Cancer

The structural features of benzenesulfonamides have been explored in the context of photodynamic therapy (PDT) for cancer treatment. Specifically, new zinc phthalocyanines substituted with benzenesulfonamide derivatives have demonstrated high singlet oxygen quantum yields, making them potential candidates for Type II photosensitizers in PDT. This research underscores the compound's relevance in developing treatments for cancer (Pişkin et al., 2020).

Synthesis of Polyamides and Polybenzimidazole

Research into related compounds has led to the synthesis of novel AB monomers and their polymerization to produce rod-like para-oriented polymers like polybenzimidazole. These polymers exhibit unique physical properties, such as solubility in specific acids and high crystallinity, pointing to the compound's utility in advanced material science and engineering (Kovar & Arnold, 1976).

Inhibition of Enoyl-ACP Reductase in Antimalarial Research

Continuing the theme of antimalarial activity, benzothiophene carboxamide derivatives, by extension, could serve as inhibitors of the Plasmodium enoyl-acyl carrier protein (ACP) reductase. This enzyme is crucial for fatty acid synthesis in the malaria parasite, making it a valuable target for antimalarial drug development. The compound's related derivatives have shown promise as slow-binding inhibitors, offering a pathway to novel therapeutic agents (Banerjee et al., 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-[(4-bromo-3-methylphenyl)sulfonylamino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O3S2/c1-9-3-5-12-14(7-9)24-17(15(12)16(19)21)20-25(22,23)11-4-6-13(18)10(2)8-11/h4,6,8-9,20H,3,5,7H2,1-2H3,(H2,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDZTWWJZJFJFMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=C2C(=O)N)NS(=O)(=O)C3=CC(=C(C=C3)Br)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrN2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Bromo-3-methylbenzenesulfonamido)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2931776.png)

![4-(tert-butyl)-N-((3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamothioyl)benzamide](/img/structure/B2931786.png)

![Methyl 2-((3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2931787.png)

![2-(benzo[d]thiazol-2-ylthio)-N'-(2-(2,4-dioxothiazolidin-5-yl)acetyl)acetohydrazide](/img/structure/B2931793.png)

![N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2931794.png)